![molecular formula C18H16N2O6S B1226506 6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)
6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid is a member of quinolines.
Aplicaciones Científicas De Investigación
Applications in Corrosion Inhibition
Quinoline Derivatives in Anticorrosion : The compound 6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid, being a quinoline derivative, has applications in corrosion inhibition. Quinoline derivatives are known for their anticorrosive properties, especially against metallic corrosion. These derivatives tend to form stable chelating complexes with metallic surface atoms through coordination bonding, which is particularly effective in preventing corrosion (Verma, Quraishi, & Ebenso, 2020).
Biocatalysis and Drug Synthesis
Carboxylic Acids in Biocatalyst Inhibition : Carboxylic acids, a group to which the mentioned compound belongs, play a significant role in biocatalysis. They can inhibit or modulate the activity of biocatalysts like microbes. Their inhibitory potency is significant enough that some carboxylic acids are used as food preservatives. Understanding the inhibition mechanisms of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae can lead to the development of more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Analytical and Pharmaceutical Applications
Analytical Uses in HPLC : The basic structure of this compound, being related to quinoline, finds use in High-Performance Liquid Chromatography (HPLC) for the analysis of basic drugs. Microparticulate strong cation-exchange materials, like those derived from quinoline, provide good retention and peak shapes for basic drugs in HPLC systems (Flanagan, Harvey, & Spencer, 2001).
Potential in Drug Synthesis : The compound's carboxylic acid group, coupled with its quinoline structure, makes it a candidate for drug synthesis and modification. Carboxylic acids have been explored for their potential in synthesizing various drugs, including those acting on the Central Nervous System (CNS). They form part of the structure of many drugs and are crucial in the synthesis of complex molecules (Saganuwan, 2017).
Propiedades
Fórmula molecular |
C18H16N2O6S |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O6S/c1-26-16-5-3-2-4-11(16)9-20-27(24,25)12-6-7-15-13(8-12)17(21)14(10-19-15)18(22)23/h2-8,10,20H,9H2,1H3,(H,19,21)(H,22,23) |
Clave InChI |
VTWBDWZBNSLYDN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
SMILES canónico |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)
![calcium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1226427.png)
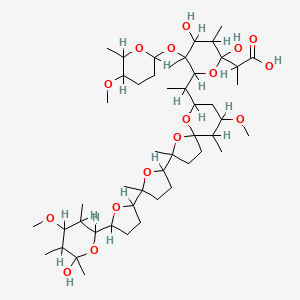
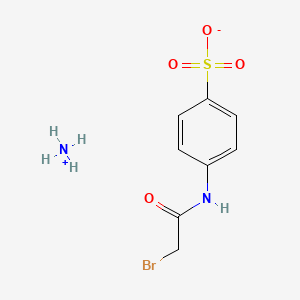
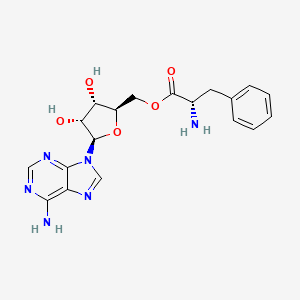

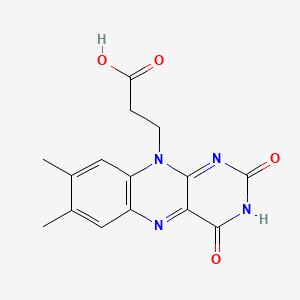
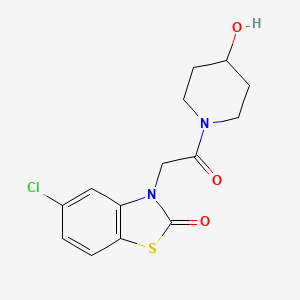
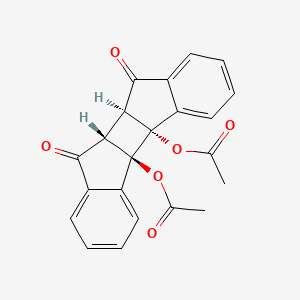
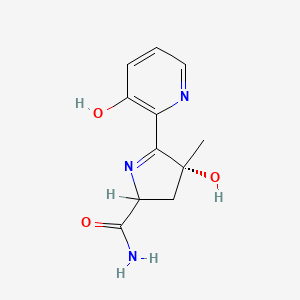
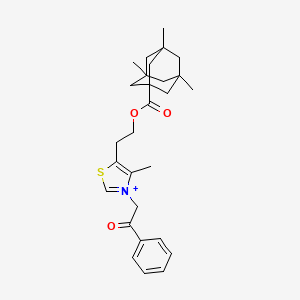
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxin-6-carboxamide](/img/structure/B1226445.png)
![4-[4-[[1-(2-Methylbutan-2-yl)-5-tetrazolyl]-(6-quinolinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1226446.png)
![1-[(2,5-Dimethoxyphenyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B1226447.png)